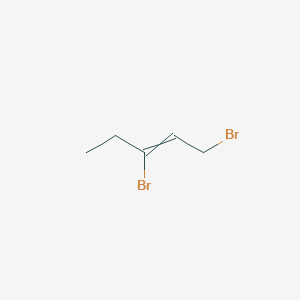
1,3-Dibromopent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromopent-2-ene is an organic compound characterized by the presence of two bromine atoms attached to a five-carbon chain with a double bond between the second and third carbon atoms. This compound is a member of the dibromoalkenes family and exhibits unique chemical properties due to the presence of both bromine atoms and the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromopent-2-ene can be synthesized through the bromination of pent-2-ene. The reaction typically involves the addition of bromine (Br₂) to pent-2-ene in an organic solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. This method ensures a high yield and selectivity for the desired dibromoalkene .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromopent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: Treatment with strong bases like potassium tert-butoxide can lead to the elimination of hydrogen bromide (HBr), forming pentadienes.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of conjugated dienes.
Addition: Formation of tetrabromo derivatives or other addition products.
Applications De Recherche Scientifique
1,3-Dibromopent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-dibromopent-2-ene primarily involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and bromine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
1,2-Dibromoethene: Another dibromoalkene with different reactivity due to the position of the bromine atoms.
1,4-Dibromobut-2-ene: Similar structure but with a different carbon chain length and bromine atom positions.
1,3-Dibromopropene: Shorter carbon chain but similar reactivity patterns .
Uniqueness: 1,3-Dibromopent-2-ene is unique due to its specific carbon chain length and the position of the bromine atoms, which influence its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other dibromoalkenes .
Propriétés
Numéro CAS |
59838-04-9 |
|---|---|
Formule moléculaire |
C5H8Br2 |
Poids moléculaire |
227.92 g/mol |
Nom IUPAC |
1,3-dibromopent-2-ene |
InChI |
InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3 |
Clé InChI |
BFYFTEZSAVFSKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


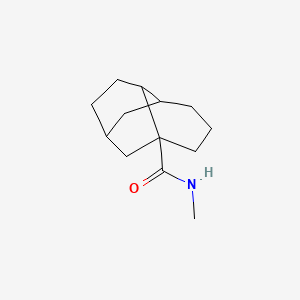
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
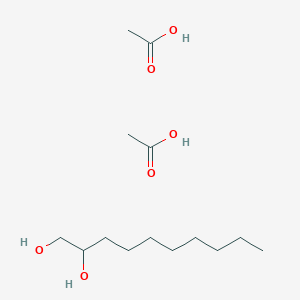

![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
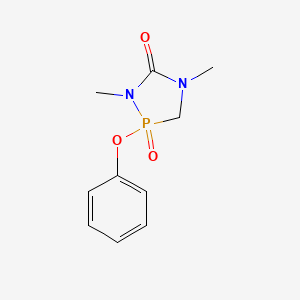
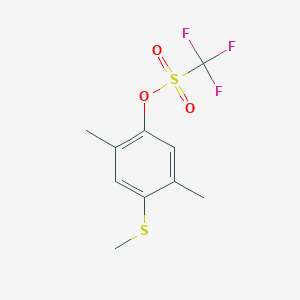


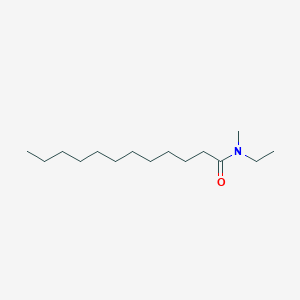
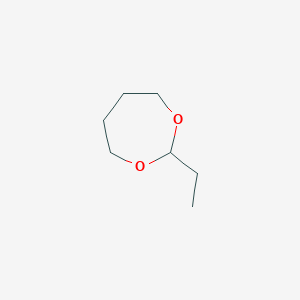
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
